2-Chloro-6-methoxypyridine-4-acetic acid
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Overview
Description
2-Chloro-6-methoxypyridine-4-acetic acid is a halogenated heterocyclic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridine-4-acetic acid typically involves the chlorination of 6-methoxypyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 6-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a carboxylation reaction to introduce the acetic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridine-4-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The acetic acid moiety can be reduced to an alcohol under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include alcohol derivatives of the acetic acid moiety.
Scientific Research Applications
2-Chloro-6-methoxypyridine-4-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-4-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chlorine and methoxy groups can enhance its binding affinity to target molecules, while the acetic acid moiety can facilitate interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
6-Chloro-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-6-methoxypyridine-4-acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups can enhance its interactions with target molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO3 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
WJQSCUOYVILLLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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